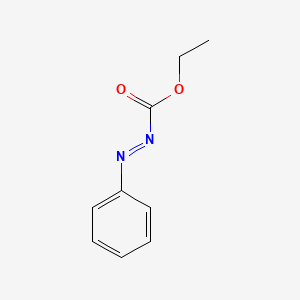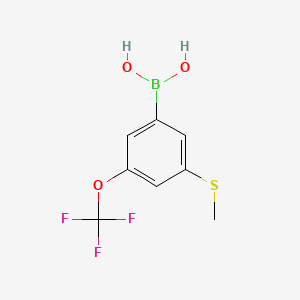
(3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethoxy group and a methylthio group attached to a phenyl ringThe presence of the trifluoromethoxy group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable building block in the development of pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a phenylboronic acid derivative using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible-light-promoted conditions . The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents .
Industrial Production Methods
Industrial production of (3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
(3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethoxy group is generally resistant to reduction, but the phenyl ring can undergo hydrogenation under specific conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Biaryl compounds resulting from Suzuki-Miyaura coupling.
科学的研究の応用
(3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid has several scientific research applications:
作用機序
The mechanism of action of (3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the boronic acid moiety can form reversible covalent bonds with active site residues, such as serine or threonine, in enzymes . This dual functionality allows the compound to modulate enzyme activity and inhibit specific biological pathways .
類似化合物との比較
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in organic synthesis.
Trifluoromethyl ethers: Known for their increased stability and lipophilicity.
Trifluoromethylpyridine: Important in the development of agrochemical and pharmaceutical compounds.
Uniqueness
(3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid is unique due to the combination of the trifluoromethoxy and methylthio groups on the phenyl ring, along with the boronic acid moiety. This unique structure imparts distinct chemical properties, such as enhanced metabolic stability and the ability to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications .
特性
分子式 |
C8H8BF3O3S |
|---|---|
分子量 |
252.02 g/mol |
IUPAC名 |
[3-methylsulfanyl-5-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O3S/c1-16-7-3-5(9(13)14)2-6(4-7)15-8(10,11)12/h2-4,13-14H,1H3 |
InChIキー |
KCYLBMKRPHPLCX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)SC)OC(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



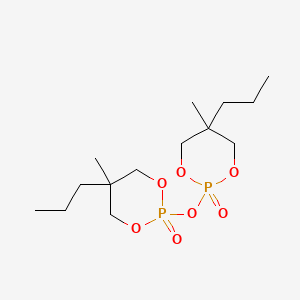
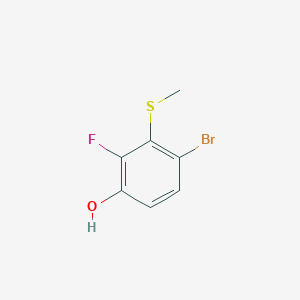
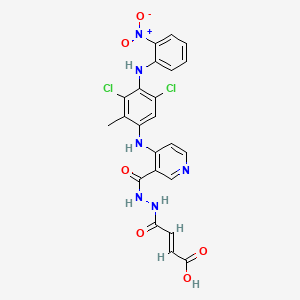
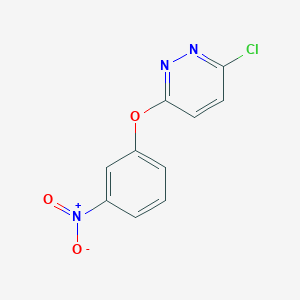
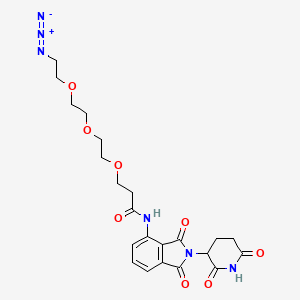
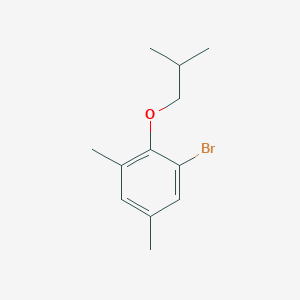

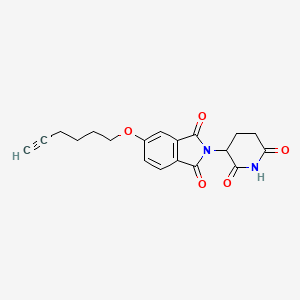
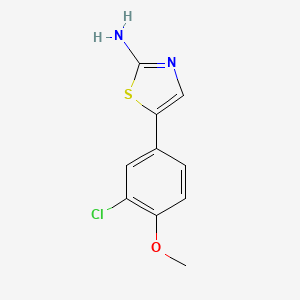
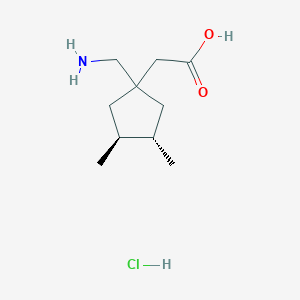
![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)
![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)
